molecular formula C20H29ClFN5O2 B605750 AZD2423 CAS No. 1229603-37-5

AZD2423

Cat. No.: B605750
CAS No.: 1229603-37-5
M. Wt: 425.9 g/mol
InChI Key: SRWQVWAIVQXPJY-QGZVFWFLSA-N
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Description

Preparation Methods

The synthesis of AZD2423 involves a two-step carbonylation reaction using carbon monoxide. The reaction is carried out in a high-pressure autoclave containing the amine precursor, azide-precursor, rhodium dimer, and dppe in tetrahydrofuran at 120°C for 5 minutes. This is followed by an acid deprotection step prior to high-performance liquid chromatography and solid-phase extraction purification . Industrial production methods for this compound are not widely documented, but the described synthetic route provides a basis for further optimization and scaling.

Chemical Reactions Analysis

AZD2423 primarily undergoes carbonylation reactions. The compound’s stability and radiochemical yield are analyzed using high-performance liquid chromatography. The major product formed from these reactions is the radiolabeled version of this compound, which is used for positron emission tomography imaging .

Scientific Research Applications

Scientific Research Applications

AZD2423 has been extensively studied for its applications in several domains:

Imaging Applications

This compound is utilized as a radiolabeled probe for positron emission tomography (PET) imaging to visualize CCR2 expression in vivo. The compound was successfully radiolabeled with carbon-11, demonstrating high radiochemical purity and specific binding to CCR2 in preclinical studies .

Key Findings:

  • Preliminary PET imaging in non-human primates (NHPs) indicated low brain permeability but significant uptake in peripheral organs such as the thyroid gland, supporting its application as a biomarker for inflammatory diseases .
  • The ability to visualize CCR2 expression opens avenues for studying inflammatory processes and monitoring therapeutic responses.

Therapeutic Applications

This compound is being explored as a therapeutic agent for conditions characterized by excessive inflammation and monocyte recruitment, such as neuropathic pain and chronic obstructive pulmonary disease (COPD).

Clinical Trials:

  • A Phase 2 clinical trial assessed the analgesic efficacy of this compound compared to placebo in patients with posttraumatic neuralgia, indicating its potential role in pain management .
  • Another study focused on the pharmacokinetics and safety profile of this compound, revealing important insights into its tolerability among healthy volunteers .

Case Study 1: Imaging Biomarker Development

In a study aimed at developing imaging biomarkers for inflammatory diseases, this compound was radiolabeled using carbon monoxide carbonylation methods. The resulting compound demonstrated specific binding properties that are crucial for visualizing CCR2 expression in tissues outside the brain, highlighting its potential utility in clinical settings for monitoring disease progression and treatment response .

Case Study 2: Pain Management

A randomized controlled trial evaluated the efficacy of this compound in treating posttraumatic neuralgia. The results indicated that patients receiving this compound experienced significant pain relief compared to those on placebo, suggesting that modulation of CCR2 pathways could be an effective strategy for managing neuropathic pain .

Mechanism of Action

AZD2423 functions as a non-competitive negative allosteric modulator of the chemokine receptor type 2 (CCR2). By binding to CCR2, it inhibits the receptor’s interaction with its ligands, such as monocyte chemoattractant protein 1 (CCL2). This inhibition prevents the migration and infiltration of monocytes, thereby reducing inflammation .

Comparison with Similar Compounds

AZD2423 is unique in its high selectivity and potency as a CCR2 modulator. Similar compounds include:

These compounds share the common feature of targeting CCR2 but differ in their selectivity, potency, and additional receptor targets.

Biological Activity

AZD2423 is a novel chemokine receptor 2 (CCR2) antagonist developed by AstraZeneca, primarily investigated for its potential therapeutic effects in conditions such as chronic pain and inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial outcomes, and its mechanism of action.

This compound functions by inhibiting the CCR2 receptor, which is involved in the chemotactic signaling pathway mediated by CCL2 (C-C motif chemokine 2). The CCL2/CCR2 axis plays a critical role in recruiting monocytes to sites of inflammation and tumor microenvironments. By blocking this pathway, this compound aims to reduce inflammation and modulate pain responses.

Efficacy in Pain Management

Numerous studies have evaluated the efficacy of this compound in managing pain associated with various conditions. A significant clinical trial assessed its effects on posttraumatic neuralgia:

  • Study Design : A randomized, double-blind, placebo-controlled trial involving 133 patients.
  • Dosage : Participants received either 20 mg or 150 mg of this compound or a placebo for 28 days.
  • Primary Outcome : The primary efficacy variable was the change in average pain score measured by a numerical rating scale (NRS).

Results :

  • No significant difference was observed between the this compound groups and placebo concerning the primary outcome (NRS average pain scores) .
  • However, secondary measures indicated trends towards larger reductions in Neuropathic Pain Symptom Inventory (NPSI) scores for the higher dose group .

The following table summarizes key findings from this trial:

Parameter This compound 20 mg This compound 150 mg Placebo
Change in NRS Average Pain Score-1.54-1.53-1.44
Change in NPSI Total ScoreNot significantly differentLarger reduction observedNot applicable
Adverse EventsSimilar frequency to placeboSimilar frequency to placeboN/A

Safety Profile

This compound was generally well-tolerated across studies. The most common adverse events included headache, dizziness, and nausea, with frequencies comparable to those observed in placebo groups . Serious adverse events were reported but were not deemed causally related to the drug, suggesting a favorable safety profile overall.

Clinical Trials Overview

This compound has been evaluated in several clinical trials targeting various conditions:

  • Chronic Obstructive Pulmonary Disease (COPD) :
    • ClinicalTrials.gov Identifier: NCT01153321
    • Status: Completed with inhibition effects noted.
  • Post-Traumatic Neuralgia :
    • ClinicalTrials.gov Identifier: NCT01200524
    • Status: Completed; demonstrated modest improvements in specific pain metrics but not statistically significant overall .
  • Painful Diabetic Polyneuropathy :
    • ClinicalTrials.gov Identifier: NCT01201317
    • Status: Completed; showed no significant effect compared to placebo .

Case Studies

In addition to clinical trials, case studies have provided insights into the biological activity of this compound:

  • A study focusing on patients with chronic pain conditions indicated that while this compound did not significantly alter overall pain scores, it showed potential benefits in specific sensory components of pain, particularly related to allodynia .
  • Another case study highlighted the modulation of plasma CCL2 levels following treatment with this compound, indicating engagement with its target receptor .

Properties

IUPAC Name

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWQVWAIVQXPJY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229603-37-5
Record name AZD-2423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-2423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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